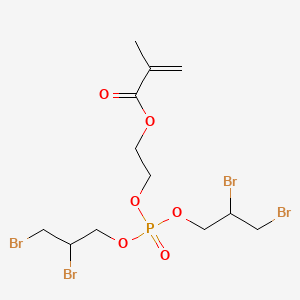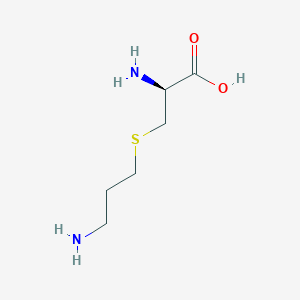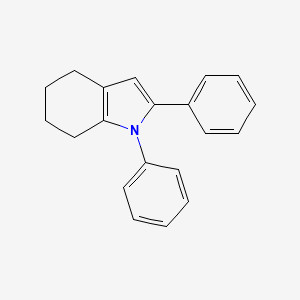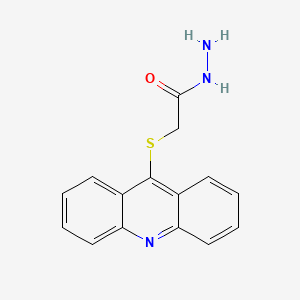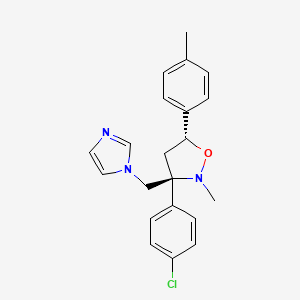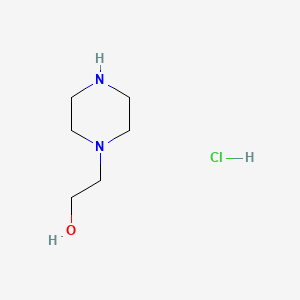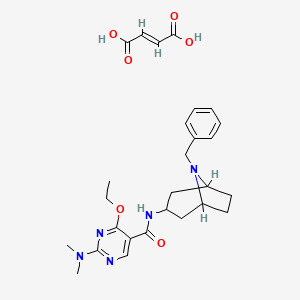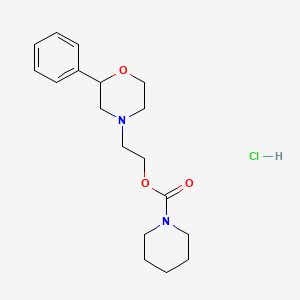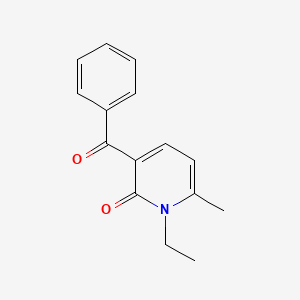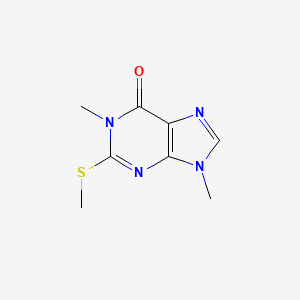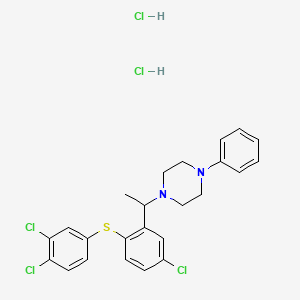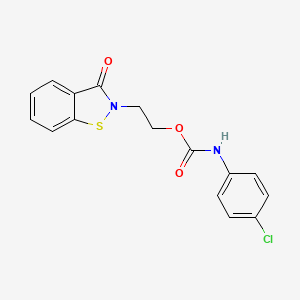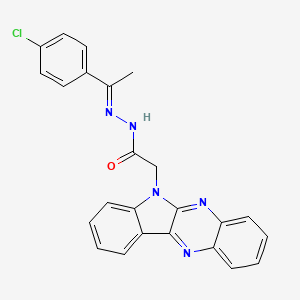
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, thereby disrupting vital processes such as DNA replication. This property makes it a valuable candidate for anticancer, antiviral, and multidrug resistance modulation applications .
准备方法
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid under reflux conditions . The reaction can be carried out using microwave irradiation to reduce the reaction time significantly . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using potassium hexacyanoferrate (III) to form quinoxalin-3-one derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Alkylation reactions using dimethyl sulfate can yield quaternary salts, which can be further converted to perchlorates.
Common reagents used in these reactions include dimethyl sulfate, potassium hexacyanoferrate (III), and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide has a wide range of scientific research applications:
作用机制
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance . The thermal stability of the DNA-compound complex is a critical factor in its efficacy .
相似化合物的比较
Similar compounds include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
NCA0424: Known for its high binding affinity to DNA and significant MDR modulating activity.
B-220 and 9-OH-B-220: These derivatives exhibit good binding affinity to DNA and possess antiviral and cytotoxic properties.
Compared to these compounds, 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide stands out due to its unique combination of DNA intercalation and multidrug resistance modulation, making it a versatile candidate for various therapeutic applications.
属性
CAS 编号 |
116990-00-2 |
|---|---|
分子式 |
C24H18ClN5O |
分子量 |
427.9 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C24H18ClN5O/c1-15(16-10-12-17(25)13-11-16)28-29-22(31)14-30-21-9-5-2-6-18(21)23-24(30)27-20-8-4-3-7-19(20)26-23/h2-13H,14H2,1H3,(H,29,31)/b28-15+ |
InChI 键 |
DFPZBKXVNAGDJM-RWPZCVJISA-N |
手性 SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=C(C=C5)Cl |
规范 SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



